Cas no 125974-72-3 (7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-)
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-
- Intoplicine
- 11-((3-(Dimethylamino)propyl)amino)-8-methyl-7H-benzo(e)pyrido(4,3-b)indol-3-ol
- UNII-FB2CIN6HMI
- 11-(3-Dimethylaminopropylamino)-3-hydroxy-8-methyl-7H-benzo[e]pyrido[4,3-b]indole
- CS-6640
- AKOS040741882
- FB2CIN6HMI
- RP 60475
- ETHYL2-ISOCYANATOPROPIONATE
- RP-60475
- NCI60_015286
- 11-((3-(Dimethylamino)propyl)amino)-8-methyl-7H-benzo[e]pyrido[4,3-b]indol-3-ol
- DTXSID80155022
- INTOPLICINE [WHO-DD]
- 125974-72-3
- Neuro_000335
- CHEMBL1908351
- SCHEMBL420414
- [3-(dimethylamino)propylamino]-methyl-[?]ol
- 7H-Benzo(e)pyrido(4,3-b)indol-3-ol, 11-((3-(dimethylamino)propyl)amino)-8-methyl-
- Intoplicine [INN]
- RP-60475 FREE BASE
- CHEBI:135474
- 11-[[3-(Dimethylamino)propyl]amino]-8-methyl-7H-benzo[e]pyrido[4,3-b]indol-3-ol
- DB12868
- NS00068698
- MS-25375
- Q27277895
- 16-[3-(dimethylamino)propylamino]-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-5-ol
- HY-101647
- intoplicin
- DTXCID5077513
- G12731
- 16-{[3-(dimethylamino)propyl]amino}-13-methyl-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-1(10),2,4,6,8,12(17),13,15-octaen-5-ol
- 7H-benzo(e)pyrido(4,3-b)indol-3-ol, 11-((3-(dimethylamino)propyl)amino)-8-methyl
- intoplicina
- NSC645008
- 11-(3-dimethylaminopropylamino)-3-hydroxy-8-methyl-7H-benzo(e)pyrido(4,3-b)indole dimethanesulfonate
- intoplicinum
- 16-((3-(dimethylamino)propyl)amino)-13-methyl-11,15-diazatetracyclo(8.7.0.0^(2,7).0^(12,17))heptadeca-1(10),2,4,6,8,12(17),13,15-octaen-5-ol
-
- Inchi: 1S/C21H24N4O/c1-13-12-23-21(22-9-4-10-25(2)3)19-18-16-7-6-15(26)11-14(16)5-8-17(18)24-20(13)19/h5-8,11-12,24,26H,4,9-10H2,1-3H3,(H,22,23)
- InChI Key: QROONAIPJKQFMC-UHFFFAOYSA-N
- SMILES: OC1C=CC2=C(C=1)C=CC1=C2C2C(=NC=C(C)C=2N1)NCCCN(C)C
Computed Properties
- Exact Mass: 348.19500
- Monoisotopic Mass: 348.195
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 147
- XLogP3: 4.3
- Topological Polar Surface Area: 64.2A^2
- Exact Mass: 348.195
Experimental Properties
- Density: 1.286
- Boiling Point: 635.5°Cat760mmHg
- Flash Point: 338.2°C
- Refractive Index: 1.755
- PSA: 64.18000
- LogP: 4.31990
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I883568-1mg |
Intoplicine |
125974-72-3 | 98% | 1mg |
¥18,600.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I883568-5mg |
Intoplicine |
125974-72-3 | 98% | 5mg |
¥41,520.00 | 2022-01-13 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50572-1mg |
Intoplicine |
125974-72-3 | 98% | 1mg |
¥13819.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50572-5mg |
Intoplicine |
125974-72-3 | 98% | 5mg |
¥30849.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50572-10mg |
Intoplicine |
125974-72-3 | 98% | 10mg |
¥53050.00 | 2023-09-07 | |
| ChemScence | CS-6640-5mg |
Intoplicine |
125974-72-3 | 98.36% | 5mg |
$800.0 | 2022-04-28 | |
| ChemScence | CS-6640-10mg |
Intoplicine |
125974-72-3 | 98.36% | 10mg |
$1300.0 | 2022-04-28 | |
| ChemScence | CS-6640-25mg |
Intoplicine |
125974-72-3 | 98.36% | 25mg |
$2600.0 | 2022-04-28 | |
| ChemScence | CS-6640-50mg |
Intoplicine |
125974-72-3 | 98.36% | 50mg |
$4180.0 | 2022-04-28 | |
| ChemScence | CS-6640-100mg |
Intoplicine |
125974-72-3 | 98.36% | 100mg |
$6700.0 | 2022-04-28 |
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Suppliers
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Related Literature
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Additional information on 7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- (CAS No. 125974-72-3): A Comprehensive Overview of Its Chemical Profile and Emerging Applications
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- (CAS No. 125974-72-3) is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. Its unique scaffold, featuring a benzo[e]pyrido[4,3-b]indole core with substituents at the 3-position and 11-position, makes it a promising candidate for further investigation in drug discovery and therapeutic development.
The compound's chemical structure is characterized by a fused ring system that includes a benzene ring, a pyridine ring, and an indole ring. The presence of an amine group at the 11-position and a methyl group at the 8-position adds to its complexity and potential for biological activity. This arrangement not only influences its physicochemical properties but also its interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of 7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-. The compound's structural features suggest that it may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These possibilities have been supported by preliminary in vitro studies that have shown promising results in various bioassays.
One of the most intriguing aspects of this compound is its potential to interact with multiple biological targets. The amine group at the 11-position can form hydrogen bonds with polar residues in proteins, while the methyl group at the 8-position can influence the compound's hydrophobicity. These features make it an attractive candidate for developing drugs that require precise targeting and high affinity for their intended receptors.
Recent research has also highlighted the importance of understanding the metabolic stability and pharmacokinetic profile of 7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-. Studies have shown that the compound undergoes moderate metabolism in vivo, with primary pathways involving cytochrome P450 enzymes. This information is crucial for optimizing drug delivery systems and predicting potential drug-drug interactions.
The synthesis of this compound presents both challenges and opportunities for chemists. The complex fused ring system requires multi-step synthetic routes that often involve sophisticated organic transformations. However, advances in synthetic methodology have made it increasingly feasible to produce this compound in sufficient quantities for preclinical studies.
The pharmacological evaluation of 7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- has revealed several interesting findings. In particular, its ability to inhibit certain kinases has been noted in early-stage assays. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By inhibiting these enzymes, the compound may be able to modulate cellular processes and exert therapeutic effects.
In addition to its kinase inhibition properties, this compound has also shown promise in anti-inflammatory models. Chronic inflammation is a hallmark of many diseases, and drugs that can modulate inflammatory responses are highly sought after. Preliminary data suggest that 7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- can reduce inflammatory cytokine production in vitro, making it a potential candidate for treating inflammatory disorders.
The development of novel drug candidates often involves optimizing their pharmacological properties through structural modifications. In the case of 7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-, researchers have been exploring various derivatives to enhance its potency and selectivity. By modifying substituents on the core scaffold or introducing new functional groups, it may be possible to develop more effective therapeutic agents.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in understanding how this compound interacts with biological targets at the atomic level. These insights have guided synthetic efforts and helped predict potential side effects before costly experimental trials.
The future prospects for 7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- are promising as more research is conducted into its pharmacological properties. Preclinical studies are needed to further validate its therapeutic potential and to identify any safety concerns before human trials can begin. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating this promising compound into a viable therapeutic option.
In conclusion, 7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3(dimethylamino)propyl]amine-]methyl-8-methoxy, CAS No. 12597472–73 (CAS No.12597472–73) represents an exciting area of research with significant potential for advancing pharmaceutical therapies. Its unique chemical structure and promising biological activities make it a valuable candidate for further investigation in both academic and industrial settings.
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